molecular formula C8H4F3NO6S B12566020 Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester CAS No. 261157-52-2

Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester

Katalognummer: B12566020
CAS-Nummer: 261157-52-2
Molekulargewicht: 299.18 g/mol
InChI-Schlüssel: AYIXENKMQZRDFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester is a chemical compound with the molecular formula C8H4F3NO6S It is known for its unique structural properties, which include a trifluoromethanesulfonate group attached to a 5-formyl-2-nitrophenyl ester

Vorbereitungsmethoden

The synthesis of methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester typically involves the esterification of methanesulfonic acid with 5-formyl-2-nitrophenol in the presence of trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester involves its reactivity with various molecular targets. The trifluoromethanesulfonate group is highly reactive, making the compound a potent electrophile in chemical reactions. This reactivity allows it to interact with nucleophiles, leading to the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the reacting species .

Vergleich Mit ähnlichen Verbindungen

Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester can be compared with similar compounds such as:

    Methanesulfonic acid, trifluoro-, 2,6-dimethyl-4-nitrophenyl ester: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups.

    Methanesulfonic acid, trifluoro-, 6-formyl-2-naphthalenyl ester: This compound has a naphthalene ring, which affects its reactivity and applications.

    Methanesulfonic acid, 1,1,1-trifluoro-, 4-methoxy-2-nitrophenyl ester:

These comparisons highlight the unique structural and reactivity features of this compound, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

261157-52-2

Molekularformel

C8H4F3NO6S

Molekulargewicht

299.18 g/mol

IUPAC-Name

(5-formyl-2-nitrophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H4F3NO6S/c9-8(10,11)19(16,17)18-7-3-5(4-13)1-2-6(7)12(14)15/h1-4H

InChI-Schlüssel

AYIXENKMQZRDFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C=O)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.